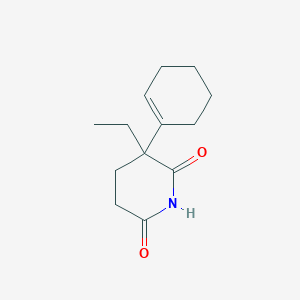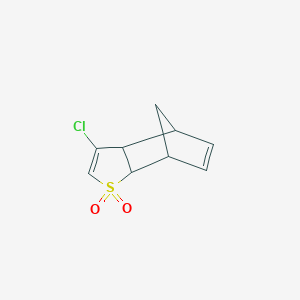![molecular formula C24H22O4 B14359840 Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate CAS No. 91043-95-7](/img/structure/B14359840.png)
Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate typically involves multiple steps. The starting material is often 1-indanone, which undergoes bromination using N-bromosuccinimide to form 3-bromoindanone. This intermediate is then dehydrobrominated using triethylamine to yield 2H-inden-1-one. The self-condensation of 2H-inden-1-one, when heated, produces benzo[c]fluorenone-9. Finally, the reduction of benzo[c]fluorenone-9 with hydrazine hydrate generates benzo[c]fluorene, which can be further reacted to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s mutagenic properties make it a subject of study in genetic research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate involves its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially carcinogenic effects. The biotransformation of this compound is mediated by cytochrome P450 enzymes, particularly CYP1A1, which convert it into reactive metabolites capable of forming DNA adducts .
Comparison with Similar Compounds
Similar Compounds
Benzo[c]fluorene: A polycyclic aromatic hydrocarbon with similar mutagenic properties.
Ethyl 5-[(7-oxo-7H-benzo[a]fluoren-5-yl)oxy]pentanoate: A structurally related compound with comparable chemical properties.
Uniqueness
Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate is unique due to its specific ester functional group and the presence of the benzo[c]fluorene moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
91043-95-7 |
|---|---|
Molecular Formula |
C24H22O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 5-(7-oxobenzo[c]fluoren-5-yl)oxypentanoate |
InChI |
InChI=1S/C24H22O4/c1-2-27-22(25)13-7-8-14-28-21-15-20-23(17-10-4-3-9-16(17)21)18-11-5-6-12-19(18)24(20)26/h3-6,9-12,15H,2,7-8,13-14H2,1H3 |
InChI Key |
IKNOEILRZYORAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCOC1=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


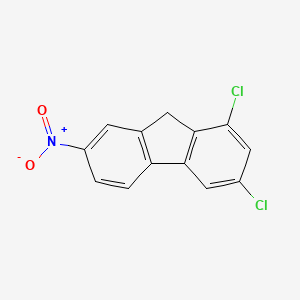
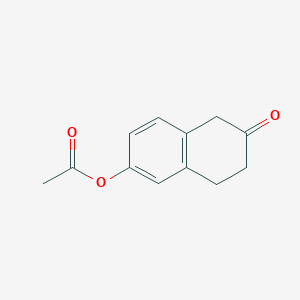
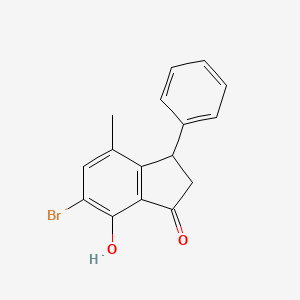

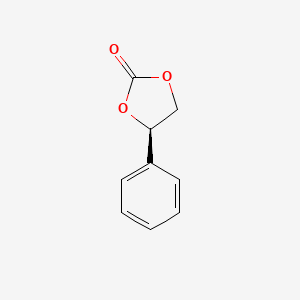
![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
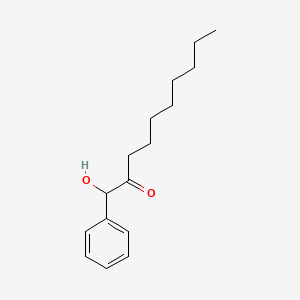
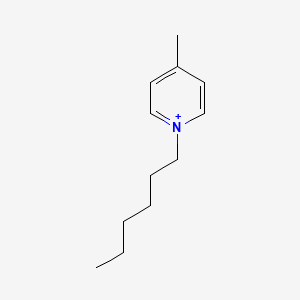
![1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid](/img/structure/B14359792.png)
![2-[(But-2-en-1-yl)oxy]ethyl butanoate](/img/structure/B14359799.png)
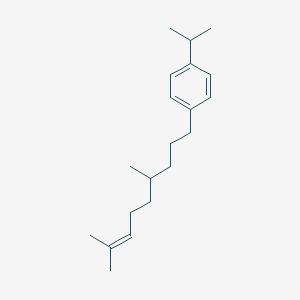
![N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine](/img/structure/B14359819.png)
